molecular formula C19H21N5OS B5649166 5-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-N-ethyl-2-pyrimidinamine

5-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-N-ethyl-2-pyrimidinamine

Cat. No. B5649166
M. Wt: 367.5 g/mol
InChI Key: MNNDQSAGUPQOIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to benzothiazole, such as 5-{[3-(1,3-Benzothiazol-2-yl)-1-piperidinyl]carbonyl}-N-ethyl-2-pyrimidinamine, often involves interactions of certain acetates with arylidinemalononitrile derivatives, as well as reactions with cyanoacrylate derivatives (Mohamed, 2021). These procedures are typically conducted at room temperature, using specific solvents and catalysts.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystallography, demonstrating the planarity of certain rings and the conformation of piperidin rings (Yıldırım et al., 2006). Such analyses are crucial for understanding the spatial arrangement of atoms in these molecules, which impacts their reactivity and interactions.

Chemical Reactions and Properties

The chemical reactions of compounds in this class can involve cyclocondensation and reactions with electrophilic reagents, leading to the formation of diverse derivatives with different functional groups (Mohamed, 2021). These reactions highlight the compound's reactivity and potential for forming a variety of chemical structures.

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[2-(ethylamino)pyrimidin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-2-20-19-21-10-14(11-22-19)18(25)24-9-5-6-13(12-24)17-23-15-7-3-4-8-16(15)26-17/h3-4,7-8,10-11,13H,2,5-6,9,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNDQSAGUPQOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-N-ethyl-2-pyrimidinamine

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